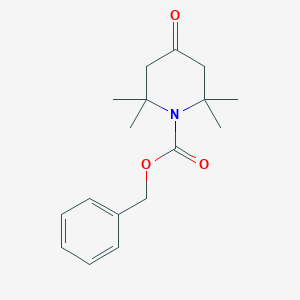![molecular formula C7H9N3O2 B13506622 2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid typically involves multiple steps. One common method starts with the preparation of pyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions may produce amine derivatives.
科学的研究の応用
2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid has several scientific research applications:
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring’s ability to form hydrogen bonds and act as bioisosteres for phenyl and other aromatic π systems allows it to interact effectively with various biological targets . This interaction can inhibit the activity of enzymes or receptors, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: This compound is structurally similar and has shown antitrypanosomal and antiplasmodial activities.
Pyridazine: Another diazine compound with potential biological activities.
Pyrazine: A 1,4-diazine compound with applications in pharmaceuticals and agrochemicals.
Uniqueness
2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound for various scientific applications.
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
2-(pyrimidin-2-ylmethylamino)acetic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-8-4-6-9-2-1-3-10-6/h1-3,8H,4-5H2,(H,11,12) |
InChIキー |
IHBUDBAUOLDQOD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)CNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)

![2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506548.png)

![Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13506556.png)


amine hydrochloride](/img/structure/B13506594.png)


![5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B13506614.png)
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)
![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)
